molecular formula C5H10O3 B6241929 [2-(hydroxymethyl)oxetan-2-yl]methanol CAS No. 1195612-85-1

[2-(hydroxymethyl)oxetan-2-yl]methanol

Cat. No. B6241929
CAS RN: 1195612-85-1
M. Wt: 118.1
InChI Key:
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Description

2-(Hydroxymethyl)oxetan-2-yl]methanol, also known as 2-HMOM, is a novel small molecule compound that has been studied for its potential applications in the field of biochemistry and physiology. 2-HMOM is a derivative of oxetane and has a unique structure that contains both hydroxymethyl and oxetan-2-yl moieties. It has been studied for its ability to modulate the activity of various enzymes, proteins, and other biomolecules.

Scientific Research Applications

[2-(hydroxymethyl)oxetan-2-yl]methanol has been studied for its potential applications in biochemistry and physiology. It has been shown to modulate the activity of various enzymes, proteins, and other biomolecules. For example, [2-(hydroxymethyl)oxetan-2-yl]methanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, [2-(hydroxymethyl)oxetan-2-yl]methanol has been studied for its ability to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.

Mechanism of Action

[2-(hydroxymethyl)oxetan-2-yl]methanol is believed to modulate the activity of enzymes, proteins, and other biomolecules through its interaction with the active sites of these molecules. It is believed that [2-(hydroxymethyl)oxetan-2-yl]methanol binds to the active site of the enzyme, protein, or other biomolecule, and inhibits its activity. In addition, [2-(hydroxymethyl)oxetan-2-yl]methanol may also interact with other molecules in the cell, such as proteins or lipids, to further modulate the activity of the target molecules.
Biochemical and Physiological Effects
[2-(hydroxymethyl)oxetan-2-yl]methanol has been studied for its potential effects on biochemical and physiological processes. It has been shown to modulate the activity of various enzymes, proteins, and other biomolecules, which can affect the production or breakdown of various biomolecules in the body. For example, [2-(hydroxymethyl)oxetan-2-yl]methanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, [2-(hydroxymethyl)oxetan-2-yl]methanol has been studied for its ability to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory molecules.

Advantages and Limitations for Lab Experiments

[2-(hydroxymethyl)oxetan-2-yl]methanol has several advantages for use in laboratory experiments. It is relatively stable in solution and has a low toxicity profile. In addition, [2-(hydroxymethyl)oxetan-2-yl]methanol is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that [2-(hydroxymethyl)oxetan-2-yl]methanol has some limitations for use in laboratory experiments. For example, it is not very soluble in water and is not very stable in the presence of light or heat.

Future Directions

There are several potential future directions for the study of [2-(hydroxymethyl)oxetan-2-yl]methanol. One potential direction is to further investigate its potential applications in biochemistry and physiology. This could include studying its ability to modulate the activity of various enzymes, proteins, and other biomolecules, as well as its potential effects on biochemical and physiological processes. In addition, further research could be conducted to investigate the potential therapeutic applications of [2-(hydroxymethyl)oxetan-2-yl]methanol. Finally, further research could be conducted to investigate its potential industrial applications, such as its use as a catalyst or its use in the production of various chemicals.

Synthesis Methods

[2-(hydroxymethyl)oxetan-2-yl]methanol can be synthesized through a two-step process. The first step involves the condensation of 2-hydroxymethyl-oxetan-2-ol and methanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the addition of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to the reaction mixture. The resulting product is [2-(hydroxymethyl)oxetan-2-yl]methanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [2-(hydroxymethyl)oxetan-2-yl]methanol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-methyl-1,3-propanediol", "paraformaldehyde", "sodium hydroxide", "tetrahydrofuran", "acetic acid", "hydrochloric acid", "sodium chloride", "magnesium sulfate", "sodium bicarbonate" ], "Reaction": [ "Step 1: Paraformaldehyde is reacted with 2-methyl-1,3-propanediol in the presence of sodium hydroxide to form 2-(hydroxymethyl)oxetan-2-ol.", "Step 2: The oxetane ring is opened by treatment with hydrochloric acid in tetrahydrofuran to form 2-(chloromethyl)propan-1,3-diol.", "Step 3: The resulting chloromethyl compound is then reacted with sodium bicarbonate in tetrahydrofuran to form the corresponding alcohol, [2-(chloromethyl)propan-1,3-diol]methanol.", "Step 4: The final step involves the reduction of the chloromethyl group to a hydroxymethyl group using magnesium sulfate and acetic acid to yield the target compound, [2-(hydroxymethyl)oxetan-2-yl]methanol." ] }

CAS RN

1195612-85-1

Product Name

[2-(hydroxymethyl)oxetan-2-yl]methanol

Molecular Formula

C5H10O3

Molecular Weight

118.1

Purity

95

Origin of Product

United States

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